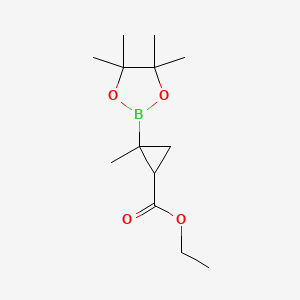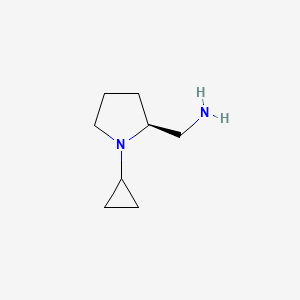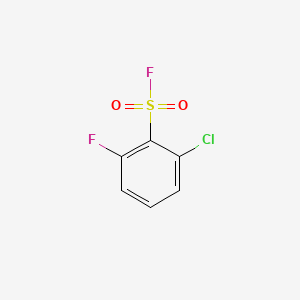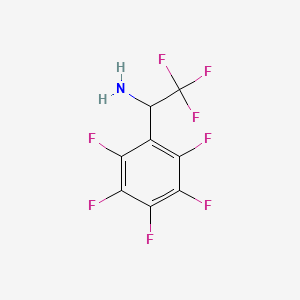
4-(2,3,6-Trifluorophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3,6-Trifluorophenyl)piperidine is a chemical compound with the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol It consists of a piperidine ring substituted with a trifluorophenyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,6-Trifluorophenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 2,3,6-trifluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3,6-Trifluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(2,3,6-Trifluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with target proteins or enzymes, modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,3,5-Trifluorophenyl)piperidine
- 4-(2,4,6-Trifluorophenyl)piperidine
- 4-(3,4,5-Trifluorophenyl)piperidine
Uniqueness
4-(2,3,6-Trifluorophenyl)piperidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement influences its chemical reactivity and biological activity, distinguishing it from other trifluorophenyl-substituted piperidines. The compound’s unique properties make it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H12F3N |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
4-(2,3,6-trifluorophenyl)piperidine |
InChI |
InChI=1S/C11H12F3N/c12-8-1-2-9(13)11(14)10(8)7-3-5-15-6-4-7/h1-2,7,15H,3-6H2 |
Clave InChI |
FSOGJUPBEUMQRT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=C(C=CC(=C2F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)

![Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate](/img/structure/B15311060.png)


![1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine](/img/structure/B15311072.png)



